molecular formula C6H14N2O B13165815 3-(1-Aminopropan-2-YL)azetidin-3-OL

3-(1-Aminopropan-2-YL)azetidin-3-OL

Cat. No.: B13165815
M. Wt: 130.19 g/mol
InChI Key: QJUZEWHOFVFSQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

3-(1-Aminopropan-2-YL)azetidin-3-OL undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

3-(1-Aminopropan-2-YL)azetidin-3-OL has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 3-(1-Aminopropan-2-YL)azetidin-3-OL involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

3-(1-Aminopropan-2-YL)azetidin-3-OL can be compared with other similar compounds, such as:

  • 3-(Prop-1-en-2-yl)azetidin-2-one
  • 3-Allylazetidin-2-one
  • 3-(Buta-1,3-dien-1-yl)azetidin-2-one

These compounds share structural similarities with this compound but differ in their specific functional groups and chemical properties. The uniqueness of this compound lies in its specific amino and hydroxyl functional groups, which confer distinct chemical reactivity and biological activity .

Properties

Molecular Formula

C6H14N2O

Molecular Weight

130.19 g/mol

IUPAC Name

3-(1-aminopropan-2-yl)azetidin-3-ol

InChI

InChI=1S/C6H14N2O/c1-5(2-7)6(9)3-8-4-6/h5,8-9H,2-4,7H2,1H3

InChI Key

QJUZEWHOFVFSQD-UHFFFAOYSA-N

Canonical SMILES

CC(CN)C1(CNC1)O

Origin of Product

United States

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